molecular formula C9H13BrN2O B8015899 Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-

Cat. No.: B8015899
M. Wt: 245.12 g/mol
InChI Key: BTSNEJBRRFVGAM-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C9H13BrN2O. It is known for its unique structure, which includes a brominated pyridine ring and a dimethylated ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- typically involves the reaction of 6-bromo-3-pyridinol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNEJBRRFVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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